Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with two nitrogen atoms. Key structural features include:
- Ethyl ester at position 5, contributing to lipophilicity and metabolic stability.
- 4-Ethylphenyl group at position 4, providing steric bulk and modulating electronic properties.
- Piperazinylmethyl substituent at position 6, with a 4-methylphenyl group on the piperazine ring.
The compound is synthesized via multi-component reactions, likely employing a Biginelli-like protocol with SnCl₂·2H₂O as a catalyst, as seen in related tetrahydropyrimidine derivatives .
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-4-20-8-10-21(11-9-20)25-24(26(32)34-5-2)23(28-27(33)29-25)18-30-14-16-31(17-15-30)22-12-6-19(3)7-13-22/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZIOEDEVDSTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent effects on physicochemical and biological properties:
Notes:
- logP Trends : Chlorine and trifluoromethyl groups increase lipophilicity (higher logP) compared to ethyl/methyl substituents. Methoxy groups reduce logP due to polarity .
- Hydrogen Bonding: All compounds share one donor (NH) but vary in acceptor counts due to substituents like carbonyl or methoxy groups.
- Biological Activity : Chlorophenyl derivatives (e.g., ) show enhanced antibacterial effects, while trifluoromethyl groups (e.g., ) improve metabolic stability for anticancer applications.
Key Structural and Functional Differences:
Piperazine Substitutions :
- The target compound’s 4-methylphenyl group on piperazine provides moderate electron-donating effects, favoring π-π stacking interactions.
- In contrast, the 3-chlorophenyl group in introduces electron-withdrawing effects, enhancing antibacterial potency but reducing solubility.
Aromatic Ring Modifications :
- The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas bis(trifluoromethyl)phenyl in increases electronegativity and steric hindrance, impacting receptor selectivity.
Ester vs. Carboxylic Acid Derivatives :
- Ethyl esters (target, ) enhance cell permeability compared to carboxylic acid derivatives (e.g., hydroxyl variants in ), which exhibit higher solubility but lower bioavailability.
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